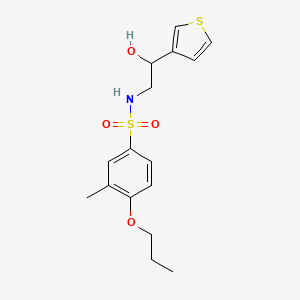![molecular formula C21H16ClN3O2S B2485427 N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide CAS No. 895024-28-9](/img/structure/B2485427.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of similar compounds involves multi-step chemical reactions starting from basic precursors such as chloronicotinonitrile, leading to compounds with antifungal and insecticidal activities (Zhou Bing-se, 2013). Another approach involves using 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as electrophilic building blocks to form ring-annulated thiazolo[3,2-a]pyrimidinone products (B. Janardhan et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized using techniques like NMR, IR, MS, and single-crystal X-ray diffraction. These methods confirm the structures of target compounds, providing insights into their geometric and electronic configurations (Li-qun Shen et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving these compounds can yield a variety of products depending on the conditions and reactants used. Oxidation reactivity channels, for instance, demonstrate the versatility of similar compounds in synthetic chemistry, producing multiple products that can be characterized by spectroscopic methods and X-ray crystallography (Sylvie L. Pailloux et al., 2007).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline forms, can be studied using techniques like thermal gravimetric analysis, differential scanning calorimetry, and powder X-ray diffraction. These properties are crucial for understanding the stability and application potential of the compounds (M. Peterson et al., 2011).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and interactions with biological targets are investigated through a combination of experimental studies and theoretical calculations. Studies on similar compounds reveal their potential as inhibitors, highlighting their reactivity and interaction mechanisms with biological systems (K. Shibuya et al., 2018).
Aplicaciones Científicas De Investigación
Structure-Activity Relationships
One study explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. Researchers investigated various 6,5-heterocycles to improve metabolic stability, focusing on modifications to the benzothiazole ring to reduce metabolic deacetylation, thus enhancing the drug's efficacy and stability (Stec et al., 2011).
Antiproliferative Activity
Another study synthesized new functionalized pyridine linked thiazole derivatives and evaluated their antiproliferative activities against various cancer cell lines. The synthesized compounds showed promising anticancer activity, particularly against MCF-7 and HepG2 cell lines, with IC50 values in the range of 5.36-8.76 μM compared to the reference drug 5-fluorouracil (Alqahtani & Bayazeed, 2020).
Photovoltaic Efficiency and Ligand-Protein Interactions
Research on bioactive benzothiazolinone acetamide analogs included spectroscopic and quantum mechanical studies, ligand-protein interactions, and photovoltaic efficiency modeling. These compounds demonstrated good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs), along with notable non-linear optical (NLO) activity (Mary et al., 2020).
Synthetic Approaches
A synthetic route described the formation of fused thiazolo[3,2-a]pyrimidinones from N-aryl-2-chloroacetamides, showcasing a methodology for generating ring annulated products with confirmed structures through analytical and spectral studies (Janardhan et al., 2014).
Direcciones Futuras
Future research on this compound could focus on further elucidating its mechanism of action and potential therapeutic applications. Given its reported anti-inflammatory and analgesic activities , it could be explored as a potential drug candidate for conditions associated with inflammation and pain. Additionally, its synthesis could be optimized to improve yield and purity .
Propiedades
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c22-16-8-9-18-19(11-16)28-21(24-18)25(13-15-5-4-10-23-12-15)20(26)14-27-17-6-2-1-3-7-17/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQUBBXYHPWSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-1-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485346.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2485349.png)


![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2485354.png)
![5-Nitro-2-[4-[4-(5-nitropyridin-2-yl)oxyphenyl]phenoxy]pyridine](/img/structure/B2485355.png)

![[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate](/img/structure/B2485358.png)
![methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate](/img/structure/B2485360.png)
![[2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2485366.png)
